N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclohexylurea
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Overview
Description
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-cyclohexylurea is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzenesulfonyl group, a chloro-substituted indole ring, and a cyclohexylurea moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-cyclohexylurea typically involves multiple steps, starting with the preparation of the indole derivativeThe final step involves the coupling of the modified indole with cyclohexylurea under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-cyclohexylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chloro group on the indole ring can be substituted with other functional groups using suitable reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-cyclohexylurea has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-cyclohexylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A related compound used in similar chemical reactions and applications
4-Chlorobenzenesulfonyl chloride: Another similar compound with comparable reactivity and uses
Uniqueness
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-cyclohexylurea stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
918493-81-9 |
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Molecular Formula |
C21H22ClN3O3S |
Molecular Weight |
431.9 g/mol |
IUPAC Name |
1-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-cyclohexylurea |
InChI |
InChI=1S/C21H22ClN3O3S/c22-14-11-12-18-17(13-14)19(29(27,28)16-9-5-2-6-10-16)20(24-18)25-21(26)23-15-7-3-1-4-8-15/h2,5-6,9-13,15,24H,1,3-4,7-8H2,(H2,23,25,26) |
InChI Key |
JPCQILYLZDQXCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=C(C3=C(N2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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